N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety and a 2,2-dimethylpropanamide group. This structure combines heterocyclic and aromatic systems, which are often associated with diverse pharmacological activities, including antimicrobial and anticancer properties . The 7-methoxy group on the benzofuran ring and the bulky 2,2-dimethylpropanamide substituent likely influence its pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-16(2,3)14(20)17-15-19-18-13(23-15)11-8-9-6-5-7-10(21-4)12(9)22-11/h5-8H,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPBXQHQIIGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzofuran and Oxadiazole Rings:
Introduction of the Dimethylpropanamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Benzofuran vs. Phenyl Substituents: The target compound’s 7-methoxybenzofuran group (vs. Compound 2a, with a benzofuran-thioacetamide group, shows strong antimicrobial effects, suggesting that benzofuran-oxadiazole hybrids are promising scaffolds for antibiotic development .
Methoxy Position Impact :
- The 7-methoxy group on benzofuran (target compound) vs. 4-methoxy on phenyl (5f ) could alter electronic effects and steric interactions, affecting binding to enzymes like laccase or topoisomerases .
Amide Modifications: The 2,2-dimethylpropanamide group in the target compound contrasts with the pyridin-2-amine in 5f or the dihydroisoquinoline in OMXX-280032-01. Bulky amide groups may reduce metabolic degradation, enhancing bioavailability .
Pharmacological Profiles
Antimicrobial Activity :
- Anticancer Potential: Compounds like 5f and OMXX-280032-01 show activity against NSCLC, but the target compound’s benzofuran moiety may target different pathways (e.g., tubulin polymerization) .
Toxicity Considerations :
- Litronesib’s lack of efficacy underscores the importance of oxadiazole-specific interactions, while bulky substituents (e.g., 2,2-dimethylpropanamide) may reduce off-target toxicity .
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 360.39 g/mol
- CAS Number : 922122-99-4
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against MDA-MB-231 Cells
In a study assessing the cytotoxic effects of various oxadiazole derivatives on breast cancer cells (MDA-MB-231), it was found that certain derivatives exhibited notable inhibitory activity. The IC50 values for these compounds ranged from 10 µM to 30 µM, suggesting a moderate level of efficacy against this aggressive breast cancer cell line .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Histone Deacetylases (HDACs) : This compound has been associated with the inhibition of HDAC6, which plays a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Enzyme Inhibition
Beyond its anticancer properties, this compound also shows promise as an inhibitor of alkaline phosphatase (ALP). In silico docking studies indicate that the oxadiazole ring enhances binding affinity to ALP, potentially leading to therapeutic applications in conditions where ALP is dysregulated .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
